
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that features both imidazole and thiazole rings. These heterocyclic structures are often found in biologically active molecules, making this compound potentially significant in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Thiazole Ring Formation: Similarly, the thiazole ring can be synthesized using cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The imidazole and thiazole rings are then coupled with a benzamide moiety through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the imidazole or thiazole rings, while reduction could lead to reduced forms of these rings.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide would depend on its specific interactions with biological targets. Typically, compounds with imidazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-imidazole-2-carbonyl)-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.
2-(1H-imidazole-2-carbonyl)-N-(thiophen-2-yl)benzamide: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
The presence of both imidazole and thiazole rings in 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide makes it unique, as these rings can confer distinct chemical and biological properties. This dual-ring structure might enhance its ability to interact with multiple biological targets, making it a versatile compound for research.
Propriétés
Numéro CAS |
62367-05-9 |
|---|---|
Formule moléculaire |
C14H10N4O2S |
Poids moléculaire |
298.32 g/mol |
Nom IUPAC |
2-(1H-imidazole-2-carbonyl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10N4O2S/c19-11(12-15-5-6-16-12)9-3-1-2-4-10(9)13(20)18-14-17-7-8-21-14/h1-8H,(H,15,16)(H,17,18,20) |
Clé InChI |
OJVNKMDXNUXHFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12939210.png)
![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
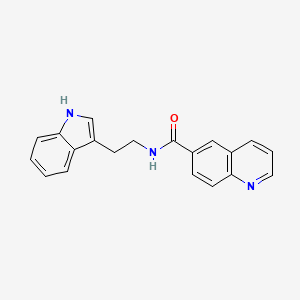
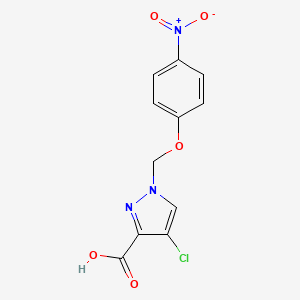
![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)


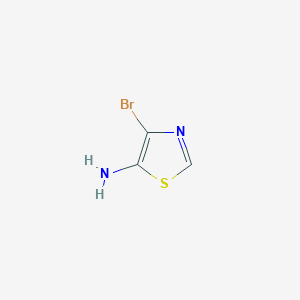
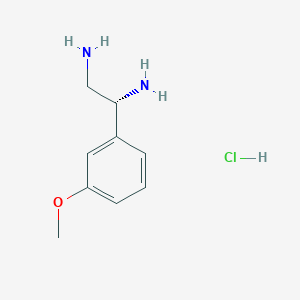
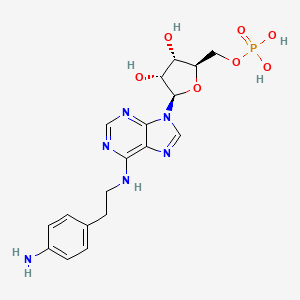
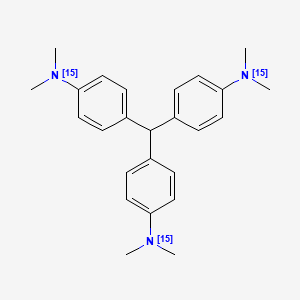
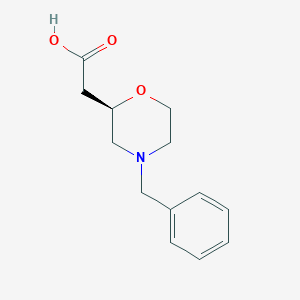
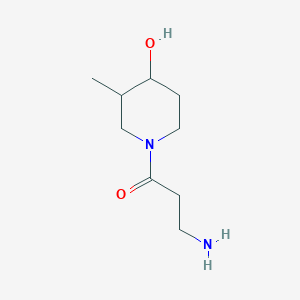
![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
